N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative characterized by a thioacetamide linker bridging a 4-oxo-3-phenyl-pyrimidoindole core and a 4-butylphenyl substituent. Its design integrates a lipophilic butyl chain to enhance membrane permeability while retaining hydrogen-bonding capacity through the acetamide and pyrimidoindole moieties.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-2-3-9-19-14-16-20(17-15-19)29-24(33)18-35-28-31-25-22-12-7-8-13-23(22)30-26(25)27(34)32(28)21-10-5-4-6-11-21/h4-8,10-17,30H,2-3,9,18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBMGHATWIMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine moiety and a thioacetamide group, which are known to enhance biological activity. The presence of the butyl phenyl group may influence its lipophilicity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and tumor progression. A related compound demonstrated dual inhibition of CDK2 and CDK9 with IC50 values of 0.004 μM and 0.009 μM, respectively, leading to G2/M cell cycle arrest and apoptosis in HCT116 cell lines .
Enzyme Inhibition
The compound's thioacetamide functionality may confer enzyme inhibitory properties. Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are relevant for developing treatments for conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
Antibacterial Activity
The antibacterial potential of thioacetamide derivatives has been explored in various studies. The synthesized compounds demonstrated significant antibacterial activity against several strains, suggesting that this compound may also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : By inhibiting key kinases involved in cell proliferation and survival.
- Enzyme Inhibition : Targeting specific enzymes that are crucial for bacterial survival or cancer cell growth.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells through modulation of apoptotic pathways.
In Vitro Studies
In vitro studies using various cancer cell lines have shown that compounds structurally related to this compound exhibit dose-dependent antiproliferative effects. For example, one study reported that a related compound significantly reduced cell viability in human cancer lines at concentrations as low as 0.01 μM .
In Vivo Studies
Animal models have also been employed to assess the efficacy of similar compounds in vivo. One study demonstrated that a pyrimidine derivative reduced tumor growth in xenograft models by over 50% compared to control groups when administered at therapeutic doses .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar pyrimido[5,4-b]indole derivatives, focusing on substituents, physicochemical properties, and biological relevance:
Key Observations:
Substituent Effects on Lipophilicity: The 4-butylphenyl group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to analogs with shorter (e.g., ethyl ) or branched (e.g., isopentyl ) chains. This may improve membrane permeability but could reduce aqueous solubility .
Electronic and Steric Modifications :
- Replacement of the phenyl group on the pyrimidoindole core with methyl (as in ) reduces steric hindrance, possibly enhancing binding to shallow protein pockets.
- Methoxy substituents (e.g., ) introduce electron-donating effects, which may modulate hydrogen-bonding interactions with TLR4 or other targets .
Biological Activity Trends :
- Compounds with linear alkyl chains (e.g., butyl in the target vs. ethyl in ) show a correlation between chain length and TLR4 affinity in preliminary studies, with longer chains favoring sustained receptor engagement .
- Branched chains (e.g., isopentyl ) exhibit reduced activity compared to linear analogs, likely due to steric clashes in the binding site .
Hydrogen-Bonding and Crystallographic Insights
- The acetamide group serves as a hydrogen-bond donor (N–H) and acceptor (C=O), while the pyrimidoindole’s carbonyl oxygen and sulfur atom participate in additional interactions .
- Crystallographic data for analogs (e.g., ) reveal planar pyrimidoindole cores, with substituents adopting orientations that minimize steric strain. The butyl chain in the target compound is expected to adopt an extended conformation, optimizing hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
